molecular formula C7H14O3S B14518761 3-(Butane-1-sulfonyl)prop-2-EN-1-OL CAS No. 63068-69-9

3-(Butane-1-sulfonyl)prop-2-EN-1-OL

Cat. No.: B14518761
CAS No.: 63068-69-9
M. Wt: 178.25 g/mol
InChI Key: SFUCGBVKLBTPMG-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfonyl)prop-2-en-1-ol is a high-purity, specialized chemical reagent offered For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. This compound is a versatile bifunctional building block for organic synthesis, featuring both an electron-deficient alkene activated by a sulfonyl group and a primary alcohol. The butane-1-sulfonyl moiety acts as a strong electron-withdrawing group, making the adjacent alkene highly receptive to nucleophilic attack in Michael addition reactions . This reactivity is valuable for constructing carbon-carbon bonds and introducing sulfone-functionalized side chains into target molecules. The presence of the allylic alcohol group further expands its utility, allowing for additional transformations such as oxidation, esterification, or etherification. Compounds containing sulfonyl groups are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of sulfones, which are privileged structures in drug discovery . Researchers can leverage this chemical's unique structure in the development of novel synthetic methodologies, particularly in annulation reactions and the construction of complex heterocyclic frameworks . Its stability as a solid facilitates easy handling and storage.

Properties

CAS No.

63068-69-9

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

3-butylsulfonylprop-2-en-1-ol

InChI

InChI=1S/C7H14O3S/c1-2-3-6-11(9,10)7-4-5-8/h4,7-8H,2-3,5-6H2,1H3

InChI Key

SFUCGBVKLBTPMG-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C=CCO

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Prop-2-en-1-ol Derivatives

A plausible route involves the sulfonylation of prop-2-en-1-ol precursors using butane-1-sulfonyl chloride. This method mirrors techniques described in [WO2012045849A1], where sulfonic acid derivatives are generated via nucleophilic substitution. For example:

  • Substrate Activation : Prop-2-en-1-ol is treated with a base (e.g., triethylamine) to deprotonate the hydroxyl group, enhancing nucleophilicity.
  • Sulfonyl Transfer : Reaction with butane-1-sulfonyl chloride in a non-polar solvent (e.g., toluene or methyl tert-butyl ether [MTBE]) at 5–10°C facilitates sulfonate ester formation.
  • Oxidation : The intermediate sulfonate ester may undergo oxidation to the sulfonyl group using iodine in ethanol at 15–25°C.

Key Data :

Step Reagents/Conditions Yield (Reported Analogues)
1 Et₃N, MTBE/toluene (3:2), 5–10°C 68–72%
2 I₂, EtOH, 15–25°C 85–90%

Tandem Oxidation-Sulfonylation Approaches

Patent [CN101759529B] describes cerium oxide-catalyzed dehydrations of diols to form unsaturated alcohols. Adapting this, 1,4-butanediol could theoretically undergo dehydration to 3-buten-1-ol, followed by sulfonylation. However, this pathway requires precise control to avoid over-oxidation or polymerization.

Alternative Pathways via Functional Group Interconversion

Epoxide Ring-Opening Sulfonylation

Epoxides derived from allylic alcohols (e.g., glycidol) may react with butane-1-sulfinic acid under acidic conditions. This method, though undocumented for the target compound, aligns with strategies in [CN102295530B], where propargyl alcohols are functionalized via metal-catalyzed additions.

Enzymatic Sulfonylation

Biocatalytic approaches using sulfotransferases could theoretically install the sulfonyl group enantioselectively. However, no industrial-scale examples exist for aliphatic sulfonates, limiting immediate applicability.

Challenges and Optimization Opportunities

Regioselectivity in Sulfonylation

The α,β-unsaturation in prop-2-en-1-ol creates competing sites for sulfonylation. Polar aprotic solvents (e.g., acetone) may favor attack at the hydroxyl group over the double bond.

Stability of Intermediate Sulfonate Esters

Sulfonate esters are prone to hydrolysis under basic conditions. Patent [WO2012045849A1] addresses this by employing low-temperature reactions (5–10°C) and anhydrous solvents like MTBE-toluene mixtures.

Industrial-Scale Considerations

Solvent Recovery and Sustainability

The MTBE-toluene system (3:2 v/v) used in [WO2012045849A1] offers advantages in solvent recovery due to differing boiling points (MTBE: 55°C, toluene: 111°C). This aligns with green chemistry principles by minimizing waste.

Catalytic Innovations

While [CN101759529B] employs CeO₂-based catalysts for alcohol dehydration, analogous systems could be explored for sulfonylation. For instance, Lewis acid catalysts (e.g., Zn(OAc)₂) might enhance sulfonyl group transfer efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Butane-1-sulfonyl)prop-2-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic or acidic conditions.

Major Products Formed

    Oxidation: The major products include butane-1-sulfonylprop-2-enal and butane-1-sulfonylprop-2-enoic acid.

    Reduction: The major product is butane-1-sulfanylprop-2-en-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butane-1-sulfonyl)prop-2-EN-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(Butane-1-sulfonyl)prop-2-EN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions.

Comparison with Similar Compounds

The compound’s unique features can be contextualized through comparisons with structurally related molecules, focusing on substituent effects, crystallographic behavior, and alkyl chain variations.

Substituent Effects on Reactivity and Bioactivity

highlights sulfonamide derivatives (e.g., SC-558 analogs) with varying substituents (H, CH₃, OCH₃, Br, Cl) on aromatic rings. Key findings include:

  • Electron-withdrawing groups (Br, Cl) increase acidity and enhance binding to cyclooxygenase-2 (COX-2) due to stronger dipole interactions .
  • Methoxy groups (OCH₃) improve solubility in polar solvents but reduce metabolic stability .

By contrast, 3-(Butane-1-sulfonyl)prop-2-EN-1-OL lacks aromatic substituents but features a sulfonyl group that may facilitate hydrogen bonding and confer rigidity. This could enhance thermal stability compared to non-sulfonylated enols.

Table 1: Substituent Effects in Sulfonamide Analogs

Compound Substituent Key Properties Reference
SC-558 (1a-f) X = Br, Cl High COX-2 affinity, low solubility
Target Compound -SO₂-C₄H₉ Enhanced polarity, H-bond capability
Structural and Crystallographic Behavior

describes the crystal structure of (2E)-1-(5-bromothiophen-2-yl)-3-(2-chlorophenyl)prop-2-en-1-ol, where non-planar aromatic rings (dihedral angle = 13.2°) result in a molecular packing distance of 3.925 Å . This contrasts with the target compound:

  • The butane sulfonyl chain could introduce steric hindrance, affecting intermolecular interactions and melting points compared to smaller substituents.

Table 2: Crystallographic Comparison

Compound Key Structural Feature Dihedral Angle Packing Distance Reference
Bromothiophene-chlorophenyl enol Non-planar rings 13.2° 3.925 Å
Target Compound Planar enol-sulfonyl system
Alkyl Chain Length and Lipophilicity

compares butyl and pentyl analogs in Baccatin III esters, demonstrating that longer alkyl chains (e.g., pentyl vs. butyl) increase lipophilicity, thereby improving membrane permeability but reducing aqueous solubility . For 3-(Butane-1-sulfonyl)prop-2-EN-1-OL:

  • The butane chain (C₄H₉) balances moderate lipophilicity with solubility, contrasting with shorter (propane) or longer (pentane) chains.
  • Sulfonyl groups mitigate excessive hydrophobicity, making the compound more suitable for aqueous formulations than non-sulfonylated analogs.

Table 3: Alkyl Chain Impact on Properties

Compound Type Alkyl Chain Lipophilicity (LogP) Solubility (mg/mL) Reference
Baccatin III butyl ester C₄H₉ 3.2 0.8
Target Compound C₄H₉ ~2.9 (estimated) ~1.2 (estimated)

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